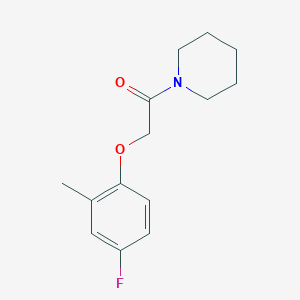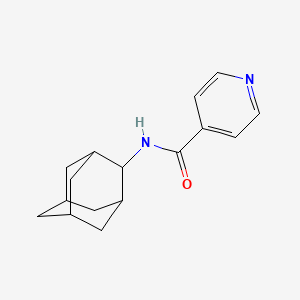
N-(2-adamantyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-adamantyl)pyridine-4-carboxamide is a compound that combines the adamantane structure with a pyridine carboxamide group Adamantane is a diamondoid hydrocarbon known for its stability and unique cage-like structure, while pyridine-4-carboxamide is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)pyridine-4-carboxamide typically involves the reaction of 2-adamantylamine with pyridine-4-carboxylic acid or its derivatives. One common method is the amidation reaction, where the carboxylic acid group of pyridine-4-carboxylic acid reacts with the amine group of 2-adamantylamine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-adamantyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydrogen atoms on the adamantane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be used.
Major Products Formed
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or other substituted adamantane derivatives.
Scientific Research Applications
N-(2-adamantyl)pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-adamantyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The adamantane moiety can enhance the compound’s ability to cross cell membranes and reach intracellular targets, while the pyridine-4-carboxamide group can interact with active sites of enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Isonicotinamide: Pyridine-4-carboxamide without the adamantane group.
Indole-2-carboxamides: Compounds with a similar carboxamide group but different core structures.
Uniqueness
N-(2-adamantyl)pyridine-4-carboxamide is unique due to the presence of the adamantane moiety, which imparts enhanced stability and lipophilicity
Properties
IUPAC Name |
N-(2-adamantyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-16(12-1-3-17-4-2-12)18-15-13-6-10-5-11(8-13)9-14(15)7-10/h1-4,10-11,13-15H,5-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFCYNYOOCZBSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(pyridin-3-yl)methanone](/img/structure/B7620798.png)
![(2S)-2-[(6-bromo-2H-chromene-3-carbonyl)amino]butanoic acid](/img/structure/B7620802.png)
![N-(3-azabicyclo[3.1.0]hexan-6-yl)-3-pyridin-4-ylpropanamide](/img/structure/B7620808.png)
![2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl(1H-pyrazol-5-yl)methanone](/img/structure/B7620821.png)
![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one](/img/structure/B7620829.png)
![4-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-1-ethylpyrrolidin-2-one](/img/structure/B7620835.png)
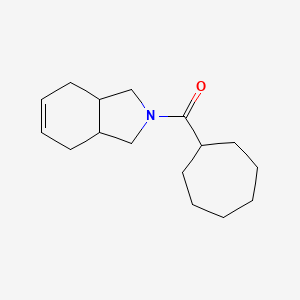
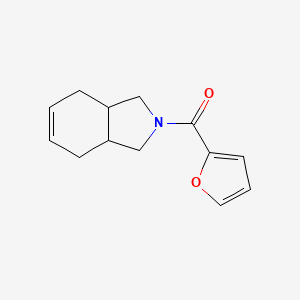
![4-[[(2-Bromo-4-methylbenzoyl)amino]methyl]benzoic acid](/img/structure/B7620858.png)
![3-[(5-Chloropyrimidin-2-yl)amino]-2-methylpropane-1,2-diol](/img/structure/B7620863.png)
![2-(2-azaspiro[4.5]decan-2-yl)-N-methylpyridine-3-carboxamide](/img/structure/B7620872.png)
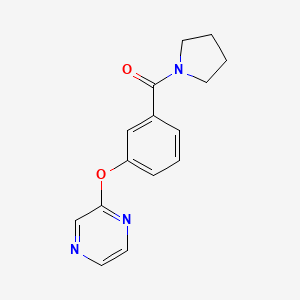
![1-[4-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B7620881.png)
